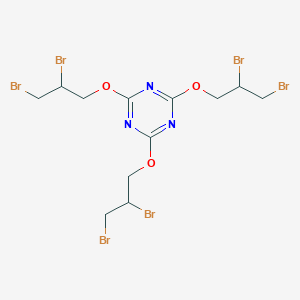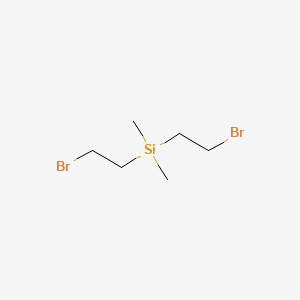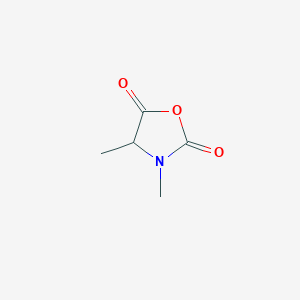
1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)-
Overview
Description
1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)- is an emerging brominated flame retardant. This compound is widely used in various plastic materials, including electric and electronic equipment, musical instruments, and automotive components . Its primary function is to enhance the fire resistance of these materials, making them safer for use in various applications.
Preparation Methods
The synthesis of 1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)- involves the reaction of cyanuric chloride with 2,3-dibromopropanol under controlled conditions. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with 2,3-dibromopropoxy groups. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products .
Chemical Reactions Analysis
1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)- undergoes several types of chemical reactions, including:
Debromination: This reaction involves the removal of bromine atoms from the compound, often facilitated by UV irradiation or the presence of hydroxyl radicals.
Dehydrobromination: The elimination of hydrogen bromide from the compound, which can be induced by heat or the presence of a base.
Common reagents used in these reactions include hydrogen peroxide for generating hydroxyl radicals and bases like sodium hydroxide for dehydrobromination. The major products formed from these reactions include debrominated and hydroxylated derivatives of the original compound .
Scientific Research Applications
1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)- primarily involves its ability to release bromine radicals upon heating. These bromine radicals act as flame retardants by interfering with the combustion process, inhibiting the formation of free radicals that propagate the fire. The compound also forms a protective char layer on the surface of the material, further preventing the spread of flames .
Comparison with Similar Compounds
1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)- can be compared with other brominated flame retardants, such as:
1,3,5-Triazine-2,4,6-trione, 1,3,5-tris(2,3-dibromopropyl)-: This compound has similar flame retardant properties but differs in its chemical structure and reactivity.
Hexamethylmelamine: Another triazine derivative used for its antitumor properties, highlighting the diverse applications of triazine compounds.
2,4,6-Tris(trinitromethyl)-1,3,5-triazine: Known for its explosive properties, this compound is used in different applications compared to 1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)-.
The uniqueness of 1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)- lies in its specific application as a flame retardant, offering a balance of effectiveness and safety in various industrial applications.
Properties
IUPAC Name |
2,4,6-tris(2,3-dibromopropoxy)-1,3,5-triazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br6N3O3/c13-1-7(16)4-22-10-19-11(23-5-8(17)2-14)21-12(20-10)24-6-9(18)3-15/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPDOFDRVXJYOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)Br)OC1=NC(=NC(=N1)OCC(CBr)Br)OCC(CBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br6N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452860 | |
| Record name | 1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
728.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52434-59-0 | |
| Record name | 1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.1.1]hexan-2-one](/img/structure/B3053172.png)

![1-Azabicyclo[2.2.2]octane-3-carboxaldehyde](/img/structure/B3053178.png)











